N-[2-(morpholin-4-yl)ethyl]-2-phenoxybutanamide
Overview
Description
N-[2-(morpholin-4-yl)ethyl]-2-phenoxybutanamide is a chemical compound that features a morpholine ring, an ethyl chain, and a phenoxybutanamide group
Scientific Research Applications
Migraine Treatment Potential
(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide (2) has been synthesized and identified as an orally bioavailable KCNQ2 potassium channel opener. This compound demonstrated significant oral activity in reducing cortical spreading depressions induced by potassium chloride in a rat model of migraine, suggesting potential applications in migraine treatment (Wu et al., 2003).
Gastrokinetic Activity
Novel benzamides with a 4-substituted 2-(aminomethyl)morpholine group have been evaluated for gastrokinetic activity. Among these, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide showed potent gastric emptying activity, highlighting its potential as a selective and potent gastrokinetic agent (Kato et al., 1991).
Chemotherapeutic Potential
7-Ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin binds covalently to 2′-deoxyguanosine under near-physiological conditions, indicating a spontaneous alkylation mechanism. This camptothecin derivative, a topoisomerase I inhibitor, potentially offers a new avenue for chemotherapeutic treatment, especially for cervical, colon, and breast cancer (Naumczuk et al., 2016).
Photoinitiators for Coatings
Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties have been synthesized and investigated as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers displayed synergistic effects of activity compared to their low-molecular-weight models, underscoring their potential in materials science applications (Angiolini et al., 1997).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-phenoxybutanamide typically involves the reaction of morpholine with an appropriate ethyl halide to form the intermediate N-[2-(morpholin-4-yl)ethyl]amine. This intermediate is then reacted with 2-phenoxybutanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DM
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-15(21-14-6-4-3-5-7-14)16(19)17-8-9-18-10-12-20-13-11-18/h3-7,15H,2,8-13H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBHACWEMFGIIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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